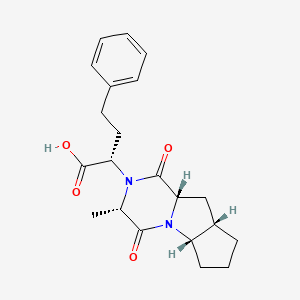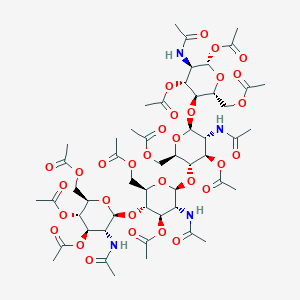
N-乙酰-D-葡萄糖胺 6-磷酸二钠盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Acetyl-D-glucosamine 6-phosphate disodium salt is a chemical compound with the molecular formula C8H15NNaO9P. It is an intracellular form of N-Acetyl-D-glucosamine, which is a derivative of glucose. This compound is commonly used in biochemical research and has various applications in the fields of chemistry, biology, and medicine.
科学研究应用
N-Acetyl-D-glucosamine 6-phosphate disodium salt has a wide range of applications in scientific research:
作用机制
Target of Action
The primary target of N-Acetyl-D-glucosamine 6-phosphate disodium salt (GlcNAc-6P) is the enzyme N-acetyl-D-glucosamine-phosphate deacetylase (nagA) . This enzyme plays a crucial role in the metabolic pathways of glycosylation and carbohydrate metabolism .
Mode of Action
GlcNAc-6P interacts with its target, nagA, by serving as a substrate for the enzyme . The enzyme catalyzes the transfer of an acetyl group from acetyl coenzyme A (AcCoA) to the primary amine of D-glucosamine 6-phosphate to form N-acetyl-D-glucosamine 6-phosphate .
Biochemical Pathways
Upon uptake, GlcNAc-6P undergoes phosphorylation by phosphokinases and subsequently deacetylation by nagA to yield glucosamine-6-phosphate and acetate . This is the first committed step for both GlcNAc assimilation and amino-sugar metabolism .
Pharmacokinetics
It’s known that the compound is soluble in water , which could potentially influence its absorption and distribution in the body.
Result of Action
The result of GlcNAc-6P’s action is the production of glucosamine-6-phosphate and acetate . This process is fundamental to biochemical and physiological effects, including the synthesis of various glycosylated compounds like glycosylated proteins and glycopolymers .
Action Environment
It’s worth noting that the compound is stored at −20°c , suggesting that temperature could be a significant factor in its stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-D-glucosamine 6-phosphate disodium salt typically involves the acetylation of D-glucosamine followed by phosphorylation. The reaction conditions often include the use of acetyl coenzyme A (AcCoA) as the acetyl donor and specific enzymes such as glucosamine-6-phosphate N-acetyltransferase to catalyze the reaction .
Industrial Production Methods
Industrial production of N-Acetyl-D-glucosamine 6-phosphate disodium salt involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to produce high yields of the compound through optimized metabolic pathways .
化学反应分析
Types of Reactions
N-Acetyl-D-glucosamine 6-phosphate disodium salt undergoes several types of chemical reactions, including:
Phosphorylation: Involves the addition of a phosphate group to the molecule, facilitated by specific kinases.
Common Reagents and Conditions
Hydrolysis: Requires the enzyme N-acetyl-D-glucosamine-6-phosphate deacetylase and a suitable buffer solution.
Phosphorylation: Utilizes ATP as the phosphate donor and specific kinases to catalyze the reaction.
Major Products Formed
Hydrolysis: Produces D-glucosamine-6-phosphate and acetate.
Phosphorylation: Results in the formation of phosphorylated derivatives of N-Acetyl-D-glucosamine.
相似化合物的比较
Similar Compounds
N-Acetyl-D-glucosamine: A precursor to N-Acetyl-D-glucosamine 6-phosphate disodium salt, involved in similar metabolic pathways.
D-Glucosamine 6-phosphate: A product of the deacetylation of N-Acetyl-D-glucosamine 6-phosphate disodium salt, involved in amino sugar metabolism.
N-Acetyl-D-galactosamine 6-phosphate: Similar in structure and function, used in studies of glycosylation and carbohydrate metabolism.
Uniqueness
N-Acetyl-D-glucosamine 6-phosphate disodium salt is unique due to its specific role in the deacetylation process and its involvement in the metabolic pathways of amino sugars. Its ability to act as a substrate for various enzymes makes it a valuable tool in biochemical research .
属性
CAS 编号 |
102029-88-9 |
|---|---|
分子式 |
C8H16NNaO9P |
分子量 |
324.18 g/mol |
IUPAC 名称 |
disodium;[(2R,3S,4R,5R)-5-acetamido-3,4,6-trihydroxyoxan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C8H16NO9P.Na/c1-3(10)9-5-7(12)6(11)4(18-8(5)13)2-17-19(14,15)16;/h4-8,11-13H,2H2,1H3,(H,9,10)(H2,14,15,16);/t4-,5-,6-,7-,8?;/m1./s1 |
InChI 键 |
VGBNZVULWAHGJF-FROKLYQUSA-N |
SMILES |
CC(=O)NC1C(C(C(OC1O)COP(=O)(O)[O-])O)O.[Na+] |
手性 SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)COP(=O)(O)O)O)O.[Na] |
规范 SMILES |
CC(=O)NC1C(C(C(OC1O)COP(=O)(O)O)O)O.[Na] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-{[4-Hydroxy-4-(pyridin-3-yl)butyl]amino}propan-2-one](/img/structure/B1140747.png)
![(S)-[(2R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-[6-(trideuteriomethoxy)quinolin-4-yl]methanol](/img/structure/B1140751.png)






![O-[(2S)-3,3-Dimethyl-N-boc-proline Methyl Ester] S-Methyl Xanthate](/img/structure/B1140763.png)

